REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].C(=O)([O-])[O-].[K+].[K+].[CH:18](I)([CH3:20])[CH3:19]>CC(C)=O>[CH:18]([O:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11])([CH3:20])[CH3:19] |f:1.2.3|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1)OC
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Name
|
|
Quantity
|
27.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
33.5 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)I
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux where they
|
Type
|
TEMPERATURE
|
Details
|
were maintained for 22 h
|
Duration
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22 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The crude product was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
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EXTRACTION
|
Details
|
extracted with additional ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The combined organic fractions were dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed from the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C#N)C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |